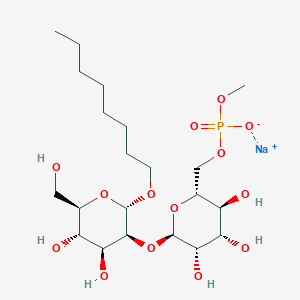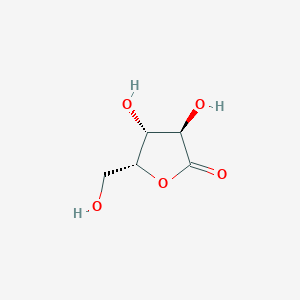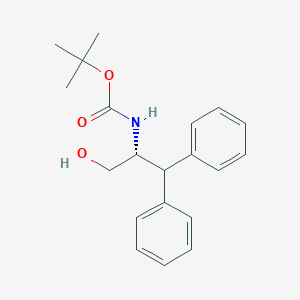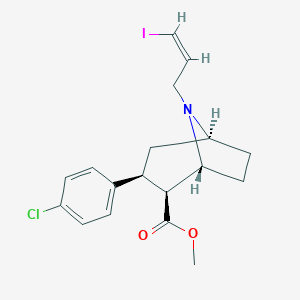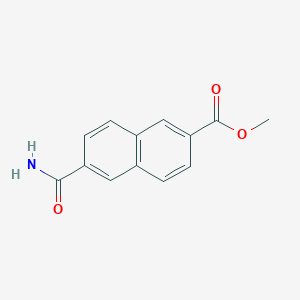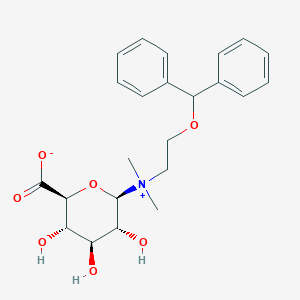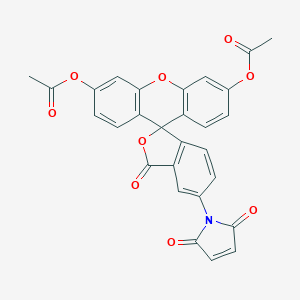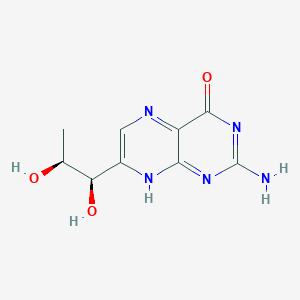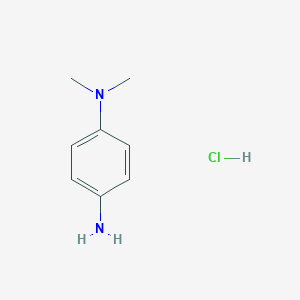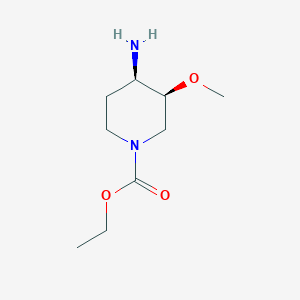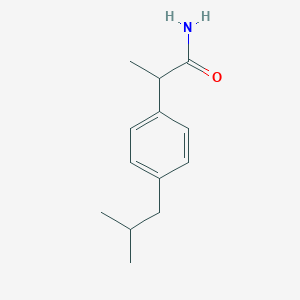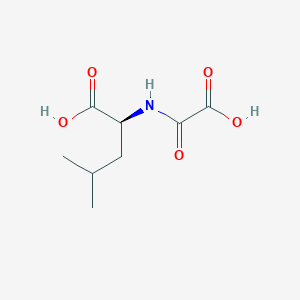
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid, also known as homocysteine thiolactone, is a sulfur-containing amino acid derivative. It is synthesized from methionine and plays a crucial role in protein synthesis. In recent years, this compound has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
Homocysteine thiolactone acts as a substrate for various enzymes, including methionyl-tRNA synthetase, which is responsible for the incorporation of methionine into proteins. It can also form adducts with proteins, leading to the modification of their structure and function.
Biochemical And Physiological Effects
Homocysteine thiolactone has been shown to have various biochemical and physiological effects. It can induce oxidative stress, leading to the damage of cells and tissues. It can also affect the function of the vascular endothelium, leading to the development of cardiovascular diseases. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone can affect the immune system, leading to the development of autoimmune diseases.
Advantages And Limitations For Lab Experiments
Homocysteine thiolactone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for a long time. However, its toxicity and potential to induce oxidative stress can limit its use in some experiments.
Future Directions
There are several future directions for research on (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone. One area of research is the development of new methods for its synthesis. Another area is the study of its role in protein folding and protein-protein interactions. Moreover, the potential of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone as a therapeutic agent for various diseases, including cancer and cardiovascular diseases, needs to be explored further. Additionally, the development of new methods for the detection of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone in biological samples can facilitate its use in clinical research.
In conclusion, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is a versatile compound with various applications in scientific research. Its synthesis method is simple, and it has several advantages for lab experiments. Its potential as a therapeutic agent for various diseases needs to be explored further, and new methods for its synthesis and detection need to be developed.
Synthesis Methods
Homocysteine thiolactone can be synthesized through the reaction of methionine with carbonyldiimidazole (CDI) in the presence of a base. This method is simple and efficient, and the yield of (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is high.
Scientific Research Applications
Homocysteine thiolactone has various applications in scientific research. It is used as a precursor for the synthesis of peptides and proteins. It is also used in the preparation of various biologically active compounds. Moreover, (2S)-4-methyl-2-(oxaloamino)pentanoic Acid thiolactone is used in the study of protein folding, protein-protein interactions, and enzyme catalysis.
properties
CAS RN |
141635-17-8 |
|---|---|
Product Name |
(2S)-4-methyl-2-(oxaloamino)pentanoic Acid |
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(oxaloamino)pentanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(2)3-5(7(11)12)9-6(10)8(13)14/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI Key |
ZEVLXIFUHSPJBX-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(=O)O |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=O)O |
synonyms |
Leucine, N-(carboxycarbonyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





